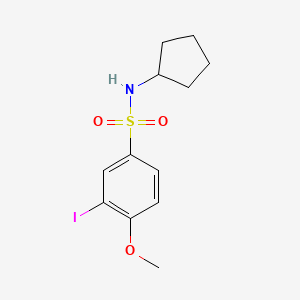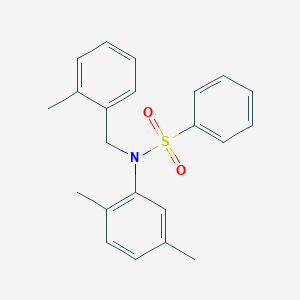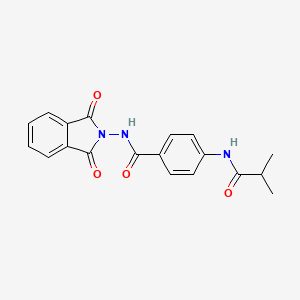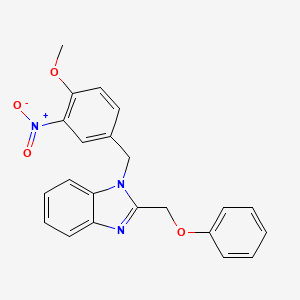![molecular formula C20H25ClN4O B3485786 N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B3485786.png)
N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-phenylurea
Übersicht
Beschreibung
N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-phenylurea, commonly known as SB-277011, is a selective dopamine D3 receptor antagonist. It is a small molecule drug that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
SB-277011 works by blocking the dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward-motivated behavior. By blocking the D3 receptors, SB-277011 reduces the reward-motivated behavior associated with drug addiction and other disorders.
Biochemical and Physiological Effects:
SB-277011 has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can lead to improved mood and reduced drug-seeking behavior. Additionally, it has been shown to decrease the levels of stress hormones such as corticosterone, which can lead to reduced anxiety and improved mood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of SB-277011 for lab experiments is its selectivity for the dopamine D3 receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other dopamine receptors. However, one of the limitations of SB-277011 is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
For the study of SB-277011 include the development of more potent and selective dopamine D3 receptor antagonists, investigating its long-term effects, and exploring its potential use in combination with other drugs for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
SB-277011 has been extensively studied for its potential therapeutic applications in various diseases such as drug addiction, depression, and schizophrenia. It has been shown to reduce drug-seeking behavior in animal models of drug addiction and to improve depressive-like behavior in animal models of depression. Additionally, it has been shown to have antipsychotic-like effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
1-[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O/c21-19-9-5-4-6-17(19)16-25-14-12-24(13-15-25)11-10-22-20(26)23-18-7-2-1-3-8-18/h1-9H,10-16H2,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVDVBFGCVOWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=CC=CC=C2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-nitro-N-[2-(phenylthio)phenyl]benzenesulfonamide](/img/structure/B3485715.png)

![1-[(3-iodo-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B3485735.png)

![1,1'-[(2-methoxy-1,6-naphthalenediyl)disulfonyl]dipiperidine](/img/structure/B3485747.png)
![N-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B3485751.png)

![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3485763.png)
![1-[(3,4-diethoxyphenyl)carbonothioyl]-4-methylpiperidine](/img/structure/B3485767.png)

![3-ethoxy-4-{[1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazol-5-yl]oxy}benzaldehyde](/img/structure/B3485785.png)
![5-chloro-3,6-dimethyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B3485789.png)
![N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3485797.png)
